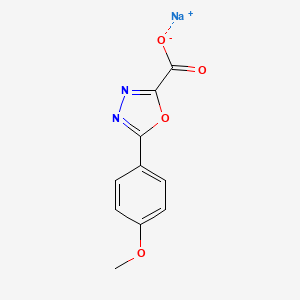

5-(4-甲氧基苯基)-1,3,4-噁二唑-2-羧酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “Sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate” is a sodium salt of a carboxylate-containing oxadiazole derivative. Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of a methoxyphenyl group suggests that this compound may have interesting chemical and physical properties.

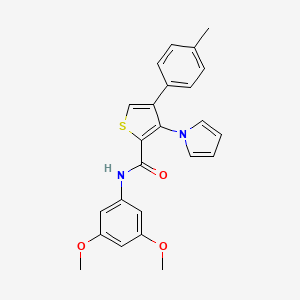

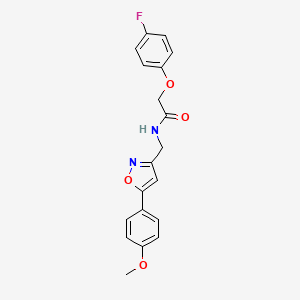

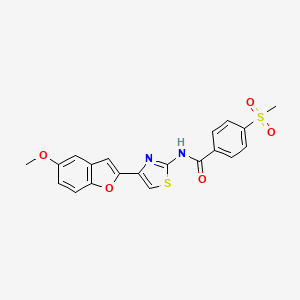

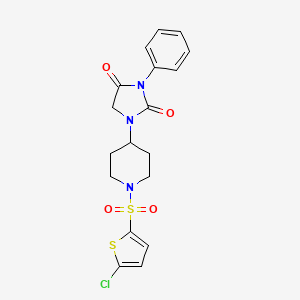

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic five-membered oxadiazole ring, with the methoxyphenyl group and the carboxylate group attached at different positions on the ring . The exact structure would depend on the specific synthetic route used.Chemical Reactions Analysis

Oxadiazoles can participate in a variety of chemical reactions, often involving the opening of the five-membered ring . The presence of the carboxylate group might make this compound an acid or a base depending on the pH of the solution, and the methoxyphenyl group could potentially participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the methoxyphenyl and carboxylate groups. It’s likely that this compound would be solid at room temperature, and its solubility would depend on the polarity of the solvent .科学研究应用

- 应用: 研究人员已探索EN300-27103694作为一种非均相光催化剂,用于区域选择性合成1H-四唑。通过使用叠氮化钠和其他负担得起的底物,该化合物促进了醛转化为异氰化物,充当氮源。 该方案提供了优异的产品收率、易于分离和最短的反应时间 .

- 应用: EN300-27103694已被研究用作无溶剂条件下一锅多组分合成2H-吲唑并[2,1-b]酞嗪-三酮的有机催化剂。 其绿色和原子经济的方法有助于资源节约和降低成本 .

- 应用: EN300-27103694可能在药物开发中发挥作用,特别是作为人类免疫缺陷病毒和其他免疫疾病的抑制剂。 其作为配位化学中配体的官能团增加了其多功能性 .

- 应用: 四唑的官能团,包括EN300-27103694,用作配位化学中的配体。 了解其配位行为可以导致催化和材料科学的新应用 .

- 应用: 研究人员已经开发出一种使用EN300-27103694的光电化学路线,在室温下从5-氨基-1H-四唑合成5,5'-叠氮四唑钠。 这种方法为四唑合成提供了一种可持续且有效的方法 .

- 应用: EN300-27103694可用于乙酯的合成。 例如,乙醇钠与丙二酸二乙酯反应生成乙酯 .

光催化合成四唑

有机催化

药物开发

配位化学

光电化学合成

乙酯合成

作用机制

Mode of Action

It’s worth noting that the oxadiazole moiety is a common structural motif in many bioactive compounds, suggesting that en300-27103694 may interact with its targets via similar mechanisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

未来方向

属性

IUPAC Name |

sodium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4.Na/c1-15-7-4-2-6(3-5-7)8-11-12-9(16-8)10(13)14;/h2-5H,1H3,(H,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGARTXPUQRYLRJ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N2NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B2359397.png)

![methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2359400.png)

![2,5-dichloro-N-methyl-N-[2-(4-methylphenoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2359402.png)

![N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2359404.png)

![2-Chloro-N-(1,1-dimethoxypropan-2-yl)-N-[(2-fluoro-5-methylphenyl)methyl]acetamide](/img/structure/B2359410.png)

![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2359413.png)

![ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2359417.png)